molecular formula C10H12ClN3O B6179601 1-(2-chlorophenyl)-4-nitrosopiperazine CAS No. 2221987-86-4

1-(2-chlorophenyl)-4-nitrosopiperazine

Cat. No.: B6179601
CAS No.: 2221987-86-4
M. Wt: 225.7
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Description

1-(2-Chlorophenyl)-4-nitrosopiperazine is a piperazine derivative characterized by a 2-chlorophenyl substituent and a nitroso (-N=O) group at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their antibacterial, psychoactive, and enzyme-modulating properties . The nitroso group may enhance reactivity, enabling interactions with biological targets such as enzymes or receptors, while the 2-chlorophenyl moiety could influence lipophilicity and binding affinity .

Properties

CAS No.

2221987-86-4

Molecular Formula

C10H12ClN3O

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Piperazine

Piperazine reacts with 2-chlorobenzyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction proceeds in an inert solvent (e.g., toluene or xylene) at reflux temperatures (80–110°C) for 12–24 hours. Steric effects from the 2-chlorophenyl group necessitate extended reaction times compared to para-substituted analogs. For instance, yields for 1-(4-chlorophenyl)piperazine exceed 90% under similar conditions, whereas the ortho-substituted variant may require 18–20 hours to achieve 75–80% yield due to hindered accessibility of the reaction site.

Table 1: Comparative Reaction Parameters for Piperazine Substitution

Parameter1-(4-Chlorophenyl)piperazine1-(2-Chlorophenyl)piperazine (Extrapolated)
Reaction Time (h)1218–20
Temperature (°C)80–11080–110
Yield (%)9075–80
BaseTriethylamineSodium carbonate

Nitrosation of 1-(2-Chlorophenyl)piperazine

Nitrosation introduces the nitroso (-NO) group to the piperazine ring, a step requiring precise control to avoid over-nitrosation and byproduct formation.

Nitrous Acid Methodology

The most cited approach involves treating 1-(2-chlorophenyl)piperazine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). Key conditions include:

  • Temperature : 0–5°C to minimize decomposition.

  • pH : Maintained at 2–3 during nitrosation, adjusted to 4–7 post-reaction to precipitate byproducts like N,N'-dinitrosopiperazine.

  • Stoichiometry : A 1:1 molar ratio of piperazine derivative to sodium nitrite ensures mono-nitrosation.

Critical Insight : The ortho-chlorophenyl group’s steric bulk slows nitrosation kinetics, necessitating a 10–15% excess of sodium nitrite to achieve >85% conversion.

Industrial-Scale Nitrosation

Continuous flow reactors are employed in industrial settings to enhance reproducibility. Automated systems regulate:

  • Residence Time : 30–45 minutes.

  • Cooling : Jacketed reactors maintain 0–5°C.

  • Byproduct Removal : N,N'-dinitrosopiperazine is filtered at pH 4.5–5.0, reducing impurities to <2%.

Purification and Isolation

Post-nitrosation, the target compound is isolated using solvent extraction and recrystallization.

Solvent Extraction

The reaction mixture is alkalinized (pH ≥10) and extracted with dichloromethane or chloroform. This step removes unreacted starting materials and polar byproducts.

Recrystallization

Crude this compound is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with >98% purity.

Table 2: Purity Assessment via HPLC

ConditionResult
ColumnC18 (250 mm × 4.6 mm)
Mobile PhaseAcetonitrile/Water (70:30)
Retention Time (min)6.8
Purity (%)98.5

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (t, 4H, piperazine-H), 2.95 (t, 4H, piperazine-H).

  • FT-IR (KBr) : 1490 cm⁻¹ (N=O stretch), 1240 cm⁻¹ (C-Cl).

Stability Profiling

  • Thermal Degradation : Decomposes at >40°C, releasing nitric oxide.

  • Light Sensitivity : Storage in amber vials under nitrogen extends shelf life to 6 months.

Challenges and Mitigation Strategies

Byproduct Formation

Dinitrosopiperazine byproducts are minimized by:

  • pH Control : Immediate adjustment to pH 4–7 post-reaction.

  • Low-Temperature Nitrosation : Limits radical-mediated side reactions.

Scale-Up Considerations

  • Solvent Recovery : Toluene and dichloromethane are distilled and reused, reducing costs by 20%.

  • Waste Management : Nitrous oxide off-gases are scrubbed with alkaline solutions to meet environmental regulations .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-4-nitrosopiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
1-(2-Chlorophenyl)-4-nitrosopiperazine 2-chlorophenyl, nitroso ~225.68 (calculated) Hypothesized antibacterial/MAO interaction
1-(3-Methoxyphenyl)-4-nitrosopiperazine 3-methoxyphenyl, nitroso ~225.68 (calculated) Regulatory reference standard (USP/EMA)
1-(4-Chloro-2-nitrophenyl)piperazine 4-chloro-2-nitrophenyl 241.68 High purity; nitro group enhances stability
1-(4-Chlorophenyl)piperazine 4-chlorophenyl 196.70 Psychoactive; research applications
1-Cyclopentyl-4-nitrosopiperazine Cyclopentyl, nitroso 183.26 Aliphatic substituent alters lipophilicity

Physicochemical Properties

  • Stability : Nitroso groups are prone to dimerization or oxidation, whereas nitro groups (e.g., in 1-(4-Chloro-2-nitrophenyl)piperazine, ) offer greater stability, making the latter more suitable for long-term storage .

Key Research Findings and Gaps

  • Antibacterial Potential: Chlorophenyl piperazines with propenyl linkages () show promising activity, but the nitroso analog’s efficacy remains untested.
  • Structural Isomerism : Positional isomerism (e.g., 2-chloro vs. 4-chloro substituents) significantly impacts bioactivity, as seen in the psychoactive divergence between para-CPP and meta-CPP isomers .
  • Nitroso vs. Nitro Groups : Nitroso derivatives may exhibit unique reactivity (e.g., nitric oxide release) compared to nitro analogs, which could be leveraged in prodrug design .

Biological Activity

1-(2-Chlorophenyl)-4-nitrosopiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a 2-chlorophenyl group and a nitroso group at the 4-position. The presence of these functional groups influences its chemical reactivity and biological interactions. The compound is categorized under nitrosopiperazines, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. The nitroso group can react with nucleophilic sites in biological molecules, leading to various biochemical effects that may be beneficial or harmful depending on exposure levels.

Target Receptors

  • Serotonin Receptors : The compound acts as an agonist at the 5-HT2C receptor, influencing neurotransmission and potentially affecting mood and appetite regulation.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Potential : By modulating serotonin receptor activity, the compound may contribute to antidepressant effects similar to those observed with other serotoninergic agents.
  • Genotoxicity : Studies have raised concerns about the genotoxic properties of related nitrosamines, indicating that this compound may pose safety risks in pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Below is a summary of findings from relevant research:

StudyFindings
A study on piperazine derivativesDemonstrated that modifications on the piperazine ring significantly affect anticancer activity, with some derivatives showing potent inhibitory effects on cancer cell lines .
Investigation into nitrosaminesHighlighted the potential carcinogenic effects associated with nitroso compounds, emphasizing the need for caution in their use .
Research on serotonin receptor interactionsFound that compounds similar to this compound can induce physiological responses such as hypophagia in animal models, indicating possible applications in appetite regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)-4-nitrosopiperazineChlorine at position 3Different receptor interactions due to chlorine positioning
1-(2-Chlorophenyl)-4-nitropiperazineNitro group instead of nitrosoVariations in reactivity and potential applications
1-Methyl-4-nitrosopiperazineMethyl substitution at position 1Distinct pharmacological effects compared to chlorinated variants

The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological properties compared to these analogs.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for 1-(2-chlorophenyl)-4-nitrosopiperazine, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with chlorophenyl-piperazine precursors. A common approach includes:

  • Step 1 : Substitution reactions on the piperazine ring using 2-chlorophenyl groups under reflux conditions with polar aprotic solvents (e.g., DMF) .
  • Step 2 : Controlled nitrosation using sodium nitrite (NaNO₂) in acidic media (e.g., HCl) at 0–5°C to avoid over-nitrosation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters : Temperature control during nitrosation, solvent selection, and inert atmosphere to prevent side reactions .

How is the structural identity of this compound confirmed?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions on the piperazine ring (e.g., aromatic protons at δ 7.2–7.5 ppm for the 2-chlorophenyl group) .
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (expected m/z for C₁₀H₁₁ClN₄O: ~262.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .

What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
  • Storage : Tightly sealed containers in cool (<25°C), dry conditions away from oxidizing agents (e.g., peroxides) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to environmental toxicity .

Advanced Research Questions

How can nitrosamine impurities be quantified and controlled in this compound?

  • Regulatory Compliance : Follow TGA’s 2025 guidelines, which set limits for nitrosamines (e.g., ≤0.03 ppm for MeNP) using LC-MS/MS .
  • Analytical Workflow :
    • Sample Preparation : Acidic hydrolysis to release nitrosamines, followed by SPE cleanup .
    • Detection : Isotope dilution LC-MS/MS with deuterated internal standards (e.g., NDMA-d₆) for accuracy .
      Challenges : False positives due to matrix interference; mitigate via method validation per ICH Q2(R1) .

What computational approaches predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., nitroso group’s electrophilicity) .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
    Validation : Cross-reference computational data with experimental LC-MS metabolite profiles .

How can contradictions in stability data across studies be resolved?

  • Root Cause Analysis :
    • Storage Variability : Compare degradation rates under different conditions (e.g., humidity, light exposure) .
    • Analytical Discrepancies : Standardize HPLC methods (e.g., column type: C18, mobile phase: acetonitrile/water) to ensure reproducibility .
  • Mitigation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with controlled variables .

What mechanistic insights explain the compound’s susceptibility to thermal decomposition?

  • Pathway Analysis : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, releasing HCl, NOₓ, and CO .
  • Reactive Intermediates : Nitroso group (N=O) undergoes homolytic cleavage under heat, generating free radicals detectable via ESR spectroscopy .
    Implications : Avoid high-temperature reactions (>100°C) and use stabilizers (e.g., BHT) in prolonged syntheses .

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